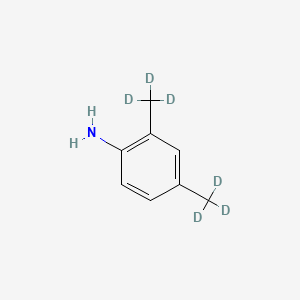
2,4-Xylidine-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Xylidine-D6, also known as 2,4-Dimethylphenyl-d6-amine, is an isotopically labeled form of the organic compound 2,4-xylidine. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the original 2,4-xylidine molecule. The molecular formula of this compound is C8H5D6N, and it has a molecular weight of 127.22 g/mol . This compound is primarily used in scientific research due to its unique properties, which make it valuable for various applications.
Méthodes De Préparation
The preparation of 2,4-Xylidine-D6 typically involves the deuteration of 2,4-xylidine. One common method is to react 2,4-xylidine with deuterium gas or heavy water under appropriate catalytic conditions . This process results in the replacement of hydrogen atoms with deuterium atoms, producing the deuterated compound. Industrial production methods for this compound are similar to those used for other isotopically labeled compounds, involving precise control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
2,4-Xylidine-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically nitro compounds or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of these reactions are amines.
Substitution: Substitution reactions involving this compound often occur under acidic or basic conditions, with common reagents including halogens and alkylating agents. .
Applications De Recherche Scientifique
2,4-Xylidine-D6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. The deuterium atoms in this compound provide a unique signature that can be detected using spectroscopic techniques.
Biology: In biological research, this compound is used to label proteins and other biomolecules.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. The deuterium atoms help distinguish the labeled compound from its non-labeled counterparts.
Industry: In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Xylidine-D6 involves the formation of stable covalent bonds with target molecules. The nitrogen atom within the this compound molecule coordinates with the target molecule, creating a robust and stable covalent linkage . This stable bond can be harnessed to label proteins and other biomolecules effectively, facilitating precise labeling and exploration of various biological entities in scientific research.
Comparaison Avec Des Composés Similaires
2,4-Xylidine-D6 is one of several isomeric xylidines, which include 2,3-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, and 3,5-xylidine . These compounds share similar chemical structures but differ in the positions of the methyl groups on the benzene ring. The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and detectability of the compound, making it particularly valuable for studies requiring precise tracking and analysis.
Propriétés
Formule moléculaire |
C8H11N |
|---|---|
Poids moléculaire |
127.22 g/mol |
Nom IUPAC |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
Clé InChI |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H] |
SMILES canonique |
CC1=CC(=C(C=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















